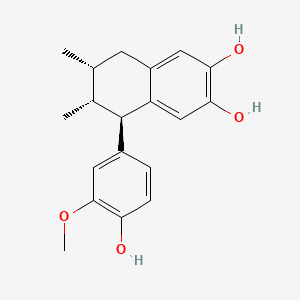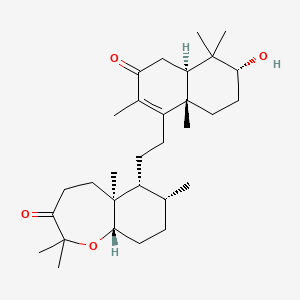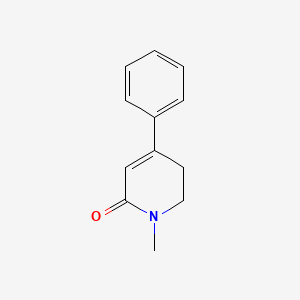
2,2',3,3',6-ペンタクロロビフェニル
説明
2,2',3,3',6-Pentachlorobiphenyl, also known as 2,2',3,3',6-Pentachlorobiphenyl, is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2',3,3',6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.66e-07 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2',3,3',6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2,2',3,3',6-ペンタクロロビフェニルの用途に関する包括的な分析
2,2',3,3',6-ペンタクロロビフェニル(PCB 95)は、科学研究においていくつかのユニークな用途を持つポリ塩化ビフェニルです。以下は、それぞれ異なる研究分野における6つの異なる用途の詳細な分析です。
神経毒性研究:PCB 95は、シトクロムP450酵素によって神経毒性代謝産物に代謝される能力があるため、神経毒性研究で使用されています。 遺伝子改変マウスモデルを使用した研究は、PCB 95の分布とその神経毒性への影響を理解するために実施されてきました 。これらの研究は、環境汚染物質が神経学的健康に与える影響を理解するために重要です。
エナンチオ選択的分布研究:この化合物は軸性キラリティを示し、2つの回転異性体、つまりアトロピ異性体として存在します。 研究は、異なるタイプのマウスにおけるPCB 95のアトロ選択的分布の違いを明らかにするために実施されており、これは神経毒性におけるPCB代謝の役割を特徴付けるのに役立ちます 。この研究は、特にエナンチオ選択的薬物の開発において、毒物学と薬理学にとって重要です。
環境汚染物質分析:PCB 95は、技術的なPCB混合物の構成成分であり、人間の死後脳組織で検出されています。環境におけるその存在と生物濃縮の可能性により、環境研究の重要な対象となっています。 この分野の研究は、環境汚染物質としてのPCB 95のモニタリングと分析、および野生生物と人間の健康への影響に焦点を当てています .
キラリティと生体変換:PCB 95のキラリティは、アトロ選択的生体変換に関する研究と、それが生物学的プロセスをどのように変化させるかにおいて興味深いものです。 PCB 95などのPCBアトロピ異性体の絶対構造を決定することは、環境と人間のバイオモニタリング、ならびに毒性学的研究の解釈を促進する可能性があります .
産業副産物のモニタリング:PCB 95は、塗料顔料やシリコーンゴムの生産など、産業プロセスの副産物として引き続き生産されています。 この分野の研究には、これらの副産物を監視して、現在の環境と職業上のPCBへの暴露を評価することが含まれます .
発生毒性:発生神経毒性におけるその影響を考えると、PCB 95は、発生段階におけるその影響を理解するための研究で使用されています。 たとえば、ゼブラフィッシュ幼生を使用した研究は、PCB 95のエナンチオ選択的毒性効果を調査するために実施されており、PCB暴露に関連する発生リスクについての洞察を提供しています .
作用機序
Target of Action
2,2’,3,3’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by regulating the circadian clock . This regulation is achieved through the inhibition of the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It is known that the compound’s interaction with the circadian clock can have downstream effects on various biological processes regulated by the circadian rhythm .
Pharmacokinetics
Pcbs are known to be highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . The water solubility of 2,2’,3,3’,6-Pentachlorobiphenyl is 47.02ug/L at 20 ºC , indicating that it has low bioavailability in aqueous environments.
Result of Action
It is known that pcbs can cause harmful health effects due to their bioaccumulative properties . For example, PCBs have been found to act as a developmental neurotoxicant (DNT), targeting the developing brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,6-Pentachlorobiphenyl. The compound’s chiral nature can also lead to enantioselective toxic effects . This means that the two enantiomers of the compound may have different toxic effects, which can be influenced by environmental factors such as temperature and pH .
生化学分析
Biochemical Properties
2,2’,3,3’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 2,2’,3,3’,6-Pentachlorobiphenyl activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These interactions are crucial for mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Cellular Effects
2,2’,3,3’,6-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,3,3’,6-Pentachlorobiphenyl has been shown to activate the expression of genes involved in xenobiotic metabolism, leading to changes in cellular detoxification processes . Additionally, this compound can disrupt cell cycle regulation and has been implicated in the development and maturation of various tissues .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,6-Pentachlorobiphenyl exerts its effects through several mechanisms. It binds to the AhR, leading to the activation of gene expression related to xenobiotic metabolism. This binding interaction results in the induction of enzymes such as CYP1A1, which are involved in the detoxification of harmful substances . Furthermore, 2,2’,3,3’,6-Pentachlorobiphenyl can modulate calcium signaling pathways by interacting with ryanodine receptors (RyR), amplifying ionotropic glutamate receptor signaling in neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,6-Pentachlorobiphenyl can change over time. This compound is known for its stability and persistence, which means it does not readily degrade in the environment . Long-term exposure to 2,2’,3,3’,6-Pentachlorobiphenyl can lead to sustained activation of detoxification pathways and prolonged disruption of cellular functions. Studies have shown that this compound can cause sex-dependent effects on dendritic arborization in primary mouse neurons, with female neurons being more sensitive to its dendrite-promoting activity .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,6-Pentachlorobiphenyl vary with different dosages in animal models. At lower doses, it can induce the expression of detoxification enzymes without causing significant toxicity. At higher doses, 2,2’,3,3’,6-Pentachlorobiphenyl can lead to adverse effects such as neurotoxicity and disruption of normal cellular functions . In zebrafish larvae, for example, exposure to high doses of this compound resulted in dose-dependent reduction of brain sizes and increased brain cell death .
Metabolic Pathways
2,2’,3,3’,6-Pentachlorobiphenyl is involved in several metabolic pathways, primarily related to its detoxification. It is metabolized by cytochrome P450 enzymes, particularly CYP1A1, which hydroxylate the compound to form hydroxylated metabolites . These metabolites can further undergo conjugation reactions to enhance their excretion from the body. The metabolic pathways of 2,2’,3,3’,6-Pentachlorobiphenyl are crucial for reducing its toxicity and facilitating its elimination.
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,6-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. Due to its lipophilic nature, this compound can readily cross cell membranes and accumulate in lipid-rich tissues . It is also known to cross the blood-brain barrier, leading to its accumulation in the brain and potential neurotoxic effects .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,6-Pentachlorobiphenyl is influenced by its interactions with specific cellular compartments and organelles. This compound has been shown to localize to the endoplasmic reticulum, where it interacts with ryanodine receptors to modulate calcium signaling . Additionally, its presence in the nucleus can lead to the activation of AhR-mediated gene expression, further influencing cellular functions .
特性
IUPAC Name |
1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWUJLANSDKRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073536 | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-60-2 | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 2,2',3,3',6-Pentachlorobiphenyl (PCB 84)?
A1: 2,2',3,3',6-Pentachlorobiphenyl (PCB 84) is a polychlorinated biphenyl congener. Its molecular structure consists of two benzene rings connected by a single C-C bond, with five chlorine atoms substituted at the 2,2',3,3', and 6 positions. The dihedral angle between the two benzene rings in PCB 84 is 81.5° []. This non-planar structure is characteristic of polychlorinated biphenyls and influences their interactions with biological systems.
Q2: Has the absolute configuration of PCB 84 atropisomers been determined?
A2: While one study mentions the "absolute configuration of 2,2′,3,3′,6-pentachlorinatedbiphenyl (PCB 84) atropisomers" [], the abstract does not provide specific details. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. Further research is needed to understand the specific configurations and potential implications for PCB 84 activity and toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


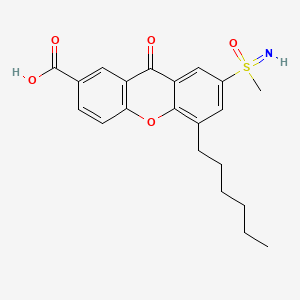
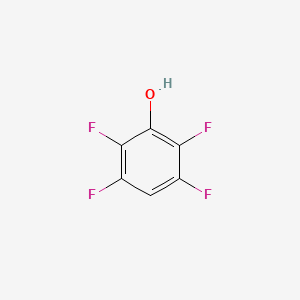
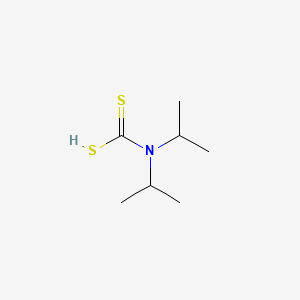
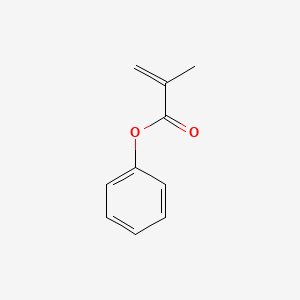

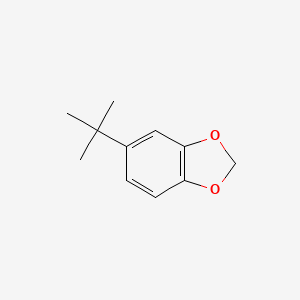


![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)
